N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide
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Overview
Description
N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a methyl group attached to the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amidation Reaction: The final step involves the reaction of the bromophenyl-substituted benzofuran with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)-2-chloronicotinamide: Similar structure with a chloronicotinamide group instead of a benzofuran ring.
N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide is unique due to its specific substitution pattern and the presence of both bromophenyl and benzofuran moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12BrNO2 |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C16H12BrNO2/c1-10-15(11-6-2-5-9-14(11)20-10)16(19)18-13-8-4-3-7-12(13)17/h2-9H,1H3,(H,18,19) |
InChI Key |
FGYOVCUDLVKTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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